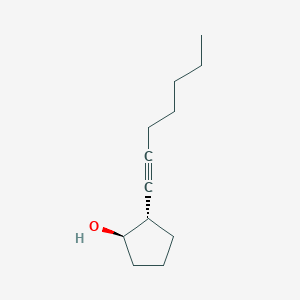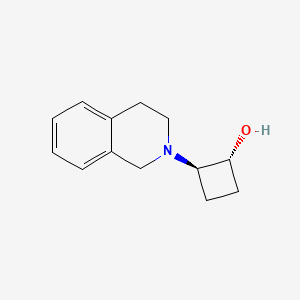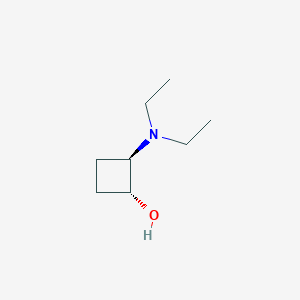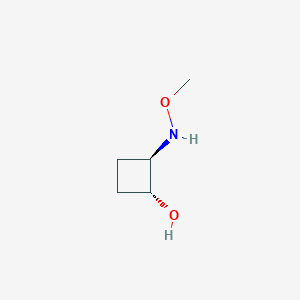
(1R,2S)-2-(hept-1-yn-1-yl)cyclopentan-1-ol
Übersicht
Beschreibung
(1R,2S)-2-(Hept-1-yn-1-yl)cyclopentan-1-ol: is a chiral organic compound characterized by a cyclopentane ring substituted with a heptyne group and a hydroxyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentanone and hept-1-yne as the primary starting materials.
Reaction Steps:
Grignard Reaction: Cyclopentanone is first converted to its Grignard reagent using magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with hept-1-yne to form the intermediate alcohol.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the (1R,2S)-enantiomer.
Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors for efficiency.
Analyse Chemischer Reaktionen
(1R,2S)-2-(Hept-1-yn-1-yl)cyclopentan-1-ol: undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond in the heptyne group can be reduced to form an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, Dess-Martin periodinane.
Reduction: Lithium aluminum hydride, hydrogenation catalysts.
Substitution: Alkyl halides, strong bases.
Major Products Formed: Ketones, carboxylic acids, alkenes, alkanes, ethers.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1R,2S)-2-(Hept-1-yn-1-yl)cyclopentan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Inhibition or activation of biochemical pathways relevant to its biological activity.
Vergleich Mit ähnlichen Verbindungen
(1R,2S)-2-(Hept-1-yn-1-yl)cyclopentan-1-ol: is compared with similar compounds such as:
Cyclopentanol: Lacks the heptyne group.
Hept-1-yne: Lacks the cyclopentane ring.
Other Chiral Alcohols: Similar in structure but differ in the position or type of substituents.
The uniqueness of This compound lies in its chiral nature and the presence of both a hydroxyl group and a triple bond, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(1R,2S)-2-hept-1-ynylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h11-13H,2-5,7,9-10H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQKFWCLAYOWEF-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC1CCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC#C[C@@H]1CCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol](/img/structure/B1485494.png)
![trans-2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485495.png)
![trans-2-{[2-(Thiophen-2-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485496.png)
![trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485499.png)
![1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485502.png)
![trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol](/img/structure/B1485503.png)

![trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol](/img/structure/B1485506.png)
![trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol](/img/structure/B1485509.png)
![trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485511.png)

![tert-butyl N-{1-[trans-2-hydroxycyclobutyl]piperidin-4-yl}carbamate](/img/structure/B1485514.png)
![3-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485515.png)

